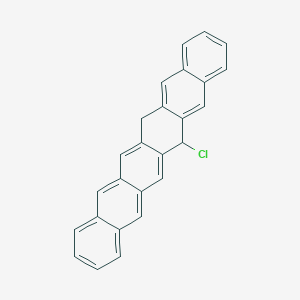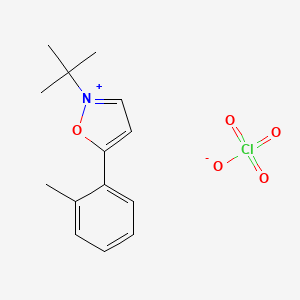
2-tert-Butyl-5-(2-methylphenyl)-1,2-oxazol-2-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-Butyl-5-(2-methylphenyl)-1,2-oxazol-2-ium perchlorate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tert-butyl group, a methylphenyl group, and an oxazolium ion, combined with a perchlorate anion, making it a subject of interest in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-5-(2-methylphenyl)-1,2-oxazol-2-ium perchlorate typically involves the reaction of 2-tert-butyl-5-(2-methylphenyl)-1,2-oxazole with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the oxazolium ion. The process may involve:
Reactants: 2-tert-butyl-5-(2-methylphenyl)-1,2-oxazole and perchloric acid.
Conditions: The reaction is usually conducted at low temperatures to prevent decomposition and ensure high yield.
Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in pure form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and purity while minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-tert-Butyl-5-(2-methylphenyl)-1,2-oxazol-2-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions may be carried out using reducing agents to modify the oxazolium ion.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction may produce reduced oxazolium compounds.
Aplicaciones Científicas De Investigación
2-tert-Butyl-5-(2-methylphenyl)-1,2-oxazol-2-ium perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-tert-Butyl-5-(2-methylphenyl)-1,2-oxazol-2-ium perchlorate involves its interaction with molecular targets through its oxazolium ion. The compound can form stable complexes with various substrates, influencing biochemical pathways and reactions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-tert-Butyl-5-methylphenol
- 4,4’-Thiobis(2-tert-butyl-5-methylphenol)
- 5-tert-Butyl-2-methylphenol
Uniqueness
2-tert-Butyl-5-(2-methylphenyl)-1,2-oxazol-2-ium perchlorate is unique due to its oxazolium ion structure, which imparts distinct chemical properties and reactivity compared to similar compounds
Propiedades
Número CAS |
918884-81-8 |
|---|---|
Fórmula molecular |
C14H18ClNO5 |
Peso molecular |
315.75 g/mol |
Nombre IUPAC |
2-tert-butyl-5-(2-methylphenyl)-1,2-oxazol-2-ium;perchlorate |
InChI |
InChI=1S/C14H18NO.ClHO4/c1-11-7-5-6-8-12(11)13-9-10-15(16-13)14(2,3)4;2-1(3,4)5/h5-10H,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
UPJYWMVPLCGDMC-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=CC=C1C2=CC=[N+](O2)C(C)(C)C.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


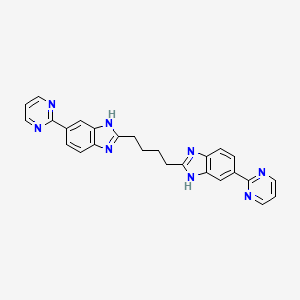
![2',4'-Dimethoxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12613752.png)
![2-{[(4-Methyl-3-oxopent-4-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B12613755.png)
![2-[4-(4-Iodophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B12613763.png)
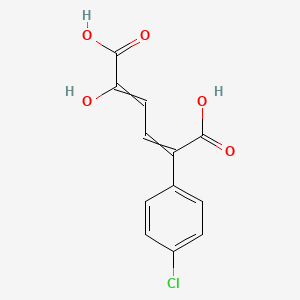
![4-(Morpholin-4-yl)-6-(pyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12613792.png)
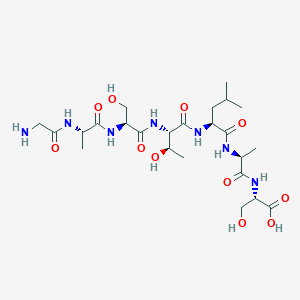
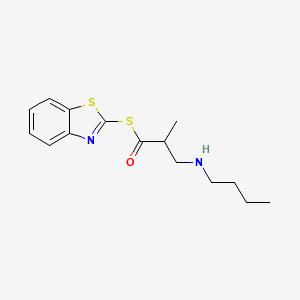
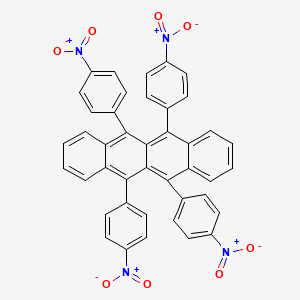
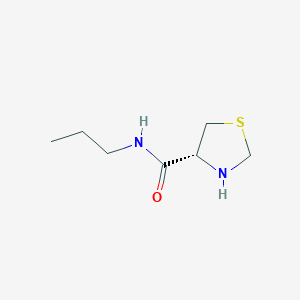

![3-Methyl-6-[3-(trimethylsilyl)propoxy]hex-1-YN-3-OL](/img/structure/B12613827.png)
